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molecular formula C14H18N2O3 B8384052 6,7-Dimethoxy-4-(3-aminopropoxy)quinoline

6,7-Dimethoxy-4-(3-aminopropoxy)quinoline

Cat. No. B8384052
M. Wt: 262.30 g/mol
InChI Key: RXELDTIUISQYFR-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

N-(3-(6,7-Dimethoxyquinolin-4-yloxy)propyl)phthalimide (600 mg, 1.53 mM), hydrazine monohydrate (300 mg, 6.12 mM), ethanol (5 ml), methanol (5 ml) and tetrahydrofuran (5 ml) were stirred for 2 hours under reflux. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel chromatography (Fuji Silicia NH Type Silica Gel, chloroform:methanol=20:1) to obtain the target substance (150 mg) as a brown oil.
Name
N-(3-(6,7-Dimethoxyquinolin-4-yloxy)propyl)phthalimide
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][CH2:16][CH2:17][CH2:18][N:19]1C(=O)C2=CC=CC=C2C1=O.O.NN.C(O)C.CO>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][CH2:16][CH2:17][CH2:18][NH2:19] |f:1.2|

Inputs

Step One
Name
N-(3-(6,7-Dimethoxyquinolin-4-yloxy)propyl)phthalimide
Quantity
600 mg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
300 mg
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (Fuji Silicia NH Type Silica Gel, chloroform:methanol=20:1)
CUSTOM
Type
CUSTOM
Details
to obtain the target substance (150 mg) as a brown oil

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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